molecular formula C13H12O5 B11805674 Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate

Cat. No.: B11805674
M. Wt: 248.23 g/mol
InChI Key: UZTGUAJDEOTRRQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate (CAS 1291490-85-1) is a benzofuran derivative characterized by a methyl ester group at position 6 and a 2-oxopropoxy substituent at position 4 of the benzofuran core. This compound serves as a key synthetic intermediate and building block in medicinal chemistry, particularly in the development of potential therapeutic agents. The benzofuran scaffold is noted for its structural rigidity, which enhances binding affinity to biological targets, while the 2-oxopropoxy group introduces ketone functionality that can influence metabolic stability and reactivity in downstream reactions . This methyl ester is a precursor to the corresponding carboxylic acid, 4-(2-oxopropoxy)benzofuran-6-carboxylic acid, a compound investigated for its diverse biological activities. Research indicates that such benzofuran-carboxylic acids are utilized as intermediates in the synthesis of pharmaceuticals targeting inflammatory and ophthalmic conditions . Benzofuran derivatives, in general, have demonstrated significant potential in various therapeutic areas, including acting as anti-inflammatory, anticancer, and antimicrobial agents . The compound can be synthesized via methods such as Mitsunobu etherification, which allows for the installation of the oxopropoxy group under mild conditions by reacting a 4-hydroxybenzofuran-6-methyl ester with hydroxyacetone . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4-(2-oxopropoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C13H12O5/c1-8(14)7-18-12-6-9(13(15)16-2)5-11-10(12)3-4-17-11/h3-6H,7H2,1-2H3

InChI Key

UZTGUAJDEOTRRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=CC2=C1C=CO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Silylation : Treatment of 4-hydroxyindanone with a silylating agent (e.g., hexamethyldisilazane) forms a silylated enol ether.

  • Ozonolysis : Ozone cleavage of the enol ether generates a diketone intermediate.

  • Oxidation : Oxone (KHSO₅) oxidizes the diketone to a carboxylic acid derivative.

  • Esterification : Methanol in acidic conditions converts the acid to the methyl ester.

  • Aromatization : Catalytic dehydration (e.g., H₂SO₄) yields the benzofuran core.

Key Conditions :

  • Oxidants : Oxone (40°C, 1–12 hrs) achieves >90% conversion.

  • Yield : 65% overall yield from 4-hydroxyindanone.

Nucleophilic Substitution with 2-Oxopropyl Bromide

Evitachem’s protocol utilizes 2-methylbenzofuran and 2-oxopropyl bromide under basic conditions:

Reaction Mechanism

  • Step 1 : Deprotonation of 2-methylbenzofuran’s hydroxyl group by K₂CO₃.

  • Step 2 : Nucleophilic attack on 2-oxopropyl bromide, forming the oxopropoxy side chain.

  • Step 3 : Esterification with methyl chloroformate completes the synthesis.

Optimization Data :

ParameterOptimal ValuePurity (%)Yield (%)
SolventDMF99.582
Temperature (°C)80–9098.775
BaseK₂CO₃99.185

Claisen Rearrangement of Allyl Ethers

EP1739103 discloses a Claisen rearrangement approach:

Procedure

  • Starting Material : Methyl 3-allyloxy-4-hydroxybenzoate.

  • Rearrangement : Heating >200°C induces-sigmatropic shift, forming a γ,δ-unsaturated ketone.

  • Ozonolysis and Cyclization : O₃ cleavage followed by acid-catalyzed cyclization yields the benzofuran ester.

Challenges :

  • Isomerization byproducts (e.g., 6-benzofuran-carboxylic acid) require chromatography for removal.

  • Yield : 21% overall due to side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Multi-Step SynthesisHigh purity (>99%); No isolationLengthy (5 steps); Specialized reagentsIndustrial
Nucleophilic SubstitutionOne-pot; High yield (85%)Requires anhydrous conditionsLab to pilot
Claisen RearrangementDirect functionalizationLow yield; High-temperature stepsSmall-scale

Industrial-Scale Purification Techniques

Crystallization

  • Solvent System : Isopropanol/water (3:1) achieves >99% purity.

  • Temperature Gradient : Cooling from 50°C to 5°C minimizes impurity retention.

Chromatography

  • Stationary Phase : Silica gel with hexane/ethyl acetate (8:2) gradient.

  • Recovery : 95% for gram-scale batches.

Emerging Methodologies

Continuous Flow Synthesis

  • Reactors : Microfluidic systems reduce reaction time by 40% compared to batch.

  • Catalyst : Immobilized lipases enable enantioselective esterification.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling with K₂CO₃ achieves 78% yield.

  • Biocatalysts : Candida antarctica lipase B (CAL-B) for ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the benzofuran ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate has shown potential in the development of therapeutic agents due to its biological activities:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
  • Anticancer Activity : Research has explored its efficacy in inducing apoptosis in cancer cells, possibly through the modulation of specific molecular targets involved in cell signaling pathways.

Synthesis of Complex Organic Molecules

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, such as:

  • Ester Hydrolysis : This reaction can be employed to modify the compound for enhanced biological properties or to create derivatives with specific functionalities.
  • Condensation Reactions : These reactions facilitate the formation of larger molecular frameworks, which may exhibit improved pharmacological profiles.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism whereby the compound can selectively target cancerous cells while sparing normal cells.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural similarities and differences with related benzofuran and heterocyclic derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Evidence ID
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate (1291493-87-2) C₁₃H₁₂O₅ 248.23 2-oxopropoxy (C=O), methyl carboxylate
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate (308296-25-5) C₂₆H₂₁BrO₄ 493.35 Bromo, (4-methylbenzyl)oxy, phenyl, ethyl carboxylate
Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2-ylidene}methyl]benzoate C₂₅H₁₇Cl₂O₆ 499.30 3-oxo benzofuran, dichlorobenzyloxy, Z-configuration
6-Methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (307548-94-3) C₁₆H₁₆O₄ 272.29 Bicyclic chromenone, 2-oxopropoxy, methyl
Methyl 4-methoxy-1-benzofuran-6-carboxylate C₁₁H₁₀O₄ 206.19 Methoxy, methyl carboxylate
4-Cyanophenyl benzofuran-6-carboxylate C₁₆H₁₁NO₃ 265.27 Cyano, phenyl carboxylate
Key Observations:
  • Substituent Diversity : The target compound’s 2-oxopropoxy group distinguishes it from simpler analogs like methyl 4-methoxy-1-benzofuran-6-carboxylate (methoxy instead of oxopropoxy) .
  • Reactivity: The ketone in the 2-oxopropoxy group enables participation in keto-enol tautomerism and nucleophilic reactions, unlike the methoxy group in , which is inert under similar conditions .
  • Bicyclic Systems: The chromenone derivative (CAS 307548-94-3) exhibits a fused bicyclic structure, increasing steric hindrance and reducing solubility compared to the monocyclic benzofuran core of the target compound .
Key Observations:
  • Leaving Groups : The bromine substituent in facilitates nucleophilic aromatic substitution, a feature absent in the target compound .
  • Electronic Effects: The cyano group in withdraws electron density, polarizing the benzofuran ring and altering its UV absorption properties compared to the target’s electron-donating ester .

Physicochemical Properties

Compound Solubility (Predicted) Stability Notes Evidence ID
This compound Moderate in polar aprotic solvents Sensitive to strong bases (ester hydrolysis)
6-Methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Low aqueous solubility Stable under acidic conditions
Methyl tanshinonate (18887-19-9) Low (due to fused rings) High thermal stability
Key Observations:
  • Solubility: The target compound’s smaller size and ester group improve solubility in organic solvents compared to the bicyclic chromenone derivative .
  • Thermal Stability: Methyl tanshinonate’s fused naphtho-benzofuran system () enhances stability, whereas the target compound may degrade under prolonged heating due to its ketone moiety .

Biological Activity

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate is a synthetic compound notable for its unique structural features, which include a benzofuran ring and various functional groups that may contribute to its biological activities. The compound has garnered attention in research for its potential applications in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O5, with a molecular weight of approximately 248.23 g/mol. Its structure is characterized by:

  • A benzofuran ring system.
  • A carboxylate group that enhances its reactivity.
  • An oxopropoxy moiety , which may influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran have demonstrated IC50 values in the micromolar range against tumor cells, indicating potential as anticancer agents .
    • In vivo studies have shown that related benzofuran compounds can suppress tumor growth in animal models, suggesting that this compound may also exhibit similar effects .
  • Antimicrobial Effects :
    • Investigations into related compounds have revealed antimicrobial properties, making them candidates for further exploration in treating infections.
    • The presence of the oxopropoxy group may enhance the compound's interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Comparative analysis with similar compounds reveals insights into how modifications affect activity:

Compound NameMolecular FormulaUnique FeaturesAnticancer Activity (IC50)
Methyl benzofuran-6-carboxylateC10H8O3Lacks the oxopropoxy groupNot specified
Methyl 4-hydroxybenzofuran-6-carboxylateC13H12O4Contains a hydroxyl group instead of oxoNot specified
Methyl 4-(allyloxy)benzofuran-6-carboxylateC13H12O4Substituted with an allyloxy groupNot specified

This table illustrates how variations in functional groups can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological effects of benzofuran derivatives:

  • A study highlighted the anticancer potential of benzofuran variants, demonstrating their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in mice models .
  • Another investigation focused on the antimicrobial properties of benzofuran derivatives, showing significant activity against various pathogens, which supports the hypothesis that this compound may possess similar effects.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves etherification and cyclization of precursor molecules. For example, starting from substituted o-hydroxyacetophenones, the 2-oxopropoxy group can be introduced via nucleophilic substitution using α-ketopropionic acid derivatives. Key parameters include:
  • Reagents : Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) for deprotonation .
  • Temperature : Controlled reactions between 0°C and room temperature to minimize by-products like over-oxidation or dimerization .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are key spectral features interpreted?

  • Methodological Answer :
  • 1H/13C NMR :
  • The benzofuran core is identified by aromatic protons at δ 6.8–7.5 ppm (1H NMR) and carbons at δ 110–160 ppm (13C NMR).
  • The ester carbonyl (COOCH3) appears at δ ~165–170 ppm (13C NMR).
  • The 2-oxopropoxy group shows a ketone carbonyl signal at δ ~200–210 ppm (13C NMR) and methyl protons at δ 2.1–2.5 ppm (1H NMR) .
  • Mass Spectrometry (MS) : A molecular ion peak (M+) at m/z corresponding to the molecular weight (C13H12O5, ~272.24 g/mol) confirms the molecular formula. Fragmentation patterns (e.g., loss of COOCH3 or the 2-oxopropoxy group) validate substituent positions .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects , tautomerism , or impurities . Strategies include:
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm coupling between protons and carbons .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify conformational mismatches .
  • Purification Reassessment : Use HPLC to check for trace impurities (e.g., unreacted precursors) that may skew spectral data .

Q. What strategies are effective in optimizing the regioselectivity of the 2-oxopropoxy group introduction during synthesis?

  • Methodological Answer : To enhance regioselectivity:
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) on the benzofuran core using TBDMS or acetyl groups .
  • Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to direct substitution to the para position relative to the ester group .
    Example optimization table:
ConditionYield (%)Regioselectivity (para:ortho)
KOtBu/THF, 0°C658:1
NaH/DMF, RT455:1
Phase-transfer catalyst7810:1

Q. How does the 2-oxopropoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to other benzofuran derivatives?

  • Methodological Answer : The electron-withdrawing ketone in the 2-oxopropoxy group:
  • Reduces Electron Density : Makes the benzofuran ring less reactive toward electrophilic substitution (e.g., nitration) compared to methoxy or alkyloxy derivatives.
  • Enhances Stability : The ketone stabilizes adjacent charges, facilitating nucleophilic attack at the carbonyl (e.g., hydride reduction to form alcohols) .
    Comparative reactivity studies with analogs (e.g., Methyl 4-methoxybenzofuran-6-carboxylate) show slower electrophilic substitution rates by ~30% .

Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound, and how are refinement challenges addressed?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles. The benzofuran ring typically shows planarity (±0.02 Å deviation), while the 2-oxopropoxy group adopts a gauche conformation .
  • Refinement Software : SHELXL refines structures using least-squares minimization. Challenges like disorder in the 2-oxopropoxy group are addressed by applying restraints to bond distances and angles .
    Example refinement metrics:
ParameterValue
R-factor<0.05
C-C bond precision±0.01 Å

Key Considerations for Experimental Design

  • Contradiction Analysis : When spectral data conflicts with computational predictions, cross-validate using multiple techniques (e.g., IR for functional groups, X-ray for absolute configuration) .
  • Biological Activity Screening : Use structure-activity relationship (SAR) studies guided by analogs (e.g., anticancer benzofurans in ) to design assays for enzyme inhibition or cytotoxicity .

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